![molecular formula C14H10ClN3O B5849927 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5849927.png)
3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cancer development.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, a process that leads to the death of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for bacterial and fungal infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 3-chloro-4-methylbenzoic acid with hydrazine hydrate to form 3-chloro-4-methylphenyl hydrazine. This intermediate is then reacted with pyridine-2-carboxylic acid to form the final product.
Scientific Research Applications
Research has shown that 3-[5-(3-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-(3-chloro-4-methylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c1-9-4-5-10(7-12(9)15)14-17-13(18-19-14)11-3-2-6-16-8-11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDFKMOIUSBGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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